molecular formula C13H15N5O3 B3125023 5-methyl-1-(4-nitrophenyl)-N-propyl-1H-1,2,4-triazole-3-carboxamide CAS No. 321431-10-1

5-methyl-1-(4-nitrophenyl)-N-propyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B3125023
CAS No.: 321431-10-1
M. Wt: 289.29 g/mol
InChI Key: ZROVYSQYRGKORG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-1-(4-nitrophenyl)-N-propyl-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 5-methyl-1-(4-nitrophenyl)-N-propyl-1H-1,2,4-triazole-3-carboxamide typically involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with appropriate reagents under controlled conditions. One common method includes the use of methyl hydrazinecarbodithioate in absolute ethanol in the presence of triethylamine . The reaction conditions are carefully optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

5-methyl-1-(4-nitrophenyl)-N-propyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-methyl-1-(4-nitrophenyl)-N-propyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells and induce apoptosis .

Comparison with Similar Compounds

5-methyl-1-(4-nitrophenyl)-N-propyl-1H-1,2,4-triazole-3-carboxamide can be compared with other triazole derivatives, such as:

The unique combination of the nitro, methyl, and propyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-methyl-1-(4-nitrophenyl)-N-propyl-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3/c1-3-8-14-13(19)12-15-9(2)17(16-12)10-4-6-11(7-5-10)18(20)21/h4-7H,3,8H2,1-2H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROVYSQYRGKORG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=NN(C(=N1)C)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001161217
Record name 5-Methyl-1-(4-nitrophenyl)-N-propyl-1H-1,2,4-triazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001161217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321431-10-1
Record name 5-Methyl-1-(4-nitrophenyl)-N-propyl-1H-1,2,4-triazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321431-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1-(4-nitrophenyl)-N-propyl-1H-1,2,4-triazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001161217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-1-(4-nitrophenyl)-N-propyl-1H-1,2,4-triazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
5-methyl-1-(4-nitrophenyl)-N-propyl-1H-1,2,4-triazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
5-methyl-1-(4-nitrophenyl)-N-propyl-1H-1,2,4-triazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
5-methyl-1-(4-nitrophenyl)-N-propyl-1H-1,2,4-triazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
5-methyl-1-(4-nitrophenyl)-N-propyl-1H-1,2,4-triazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
5-methyl-1-(4-nitrophenyl)-N-propyl-1H-1,2,4-triazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.